molecular formula C12H13Cl2NO2S B14573810 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one CAS No. 61213-45-4

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one

Cat. No.: B14573810
CAS No.: 61213-45-4
M. Wt: 306.2 g/mol
InChI Key: XKOOGYFYTJVAJF-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, chloromethyl, and methanesulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable pyrrolidinone derivative, followed by the introduction of the methanesulfinyl group through a sulfoxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the chloromethyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the dechlorinated pyrrolidinone.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • Chloromethylmethyl sulfide
  • Chlorodimethyl thioether

Uniqueness

Compared to similar compounds, 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfinyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

61213-45-4

Molecular Formula

C12H13Cl2NO2S

Molecular Weight

306.2 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(3-methylsulfinylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NO2S/c1-18(17)10-4-2-3-9(5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3

InChI Key

XKOOGYFYTJVAJF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N2CC(C(C2=O)Cl)CCl

Origin of Product

United States

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